molecular formula C8H14N2O2 B1588439 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane CAS No. 37110-24-0

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

Cat. No. B1588439
CAS RN: 37110-24-0
M. Wt: 170.21 g/mol
InChI Key: INCDZDUOXAORNG-KZZDLZNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazoles, which are five-membered N,O-containing heterocycles, might be structurally related to your compound . They have been synthesized for over a hundred years and continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

The synthesis of isoxazoles often involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles are especially synthetically useful due to their ability to undergo a variety of reactions leading to the construction of the isoxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For isoxazoles, they are known for their synthetic availability, special chemical and biological properties .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Intramolecular Reactions and Crystal Structure Analysis : A study highlighted the unique behavior of cyclohexane-1,3-dione and its 5,5-dimethyl derivative (dimedone) in Michael additions to nitro-olefins, leading to the preparation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. This work provides insights into butenolide derivatives with a 2-hydroxyimino-substituent, contributing to the understanding of intramolecular reactions and structural analysis through X-ray crystallography (Ansell, Moore, & Nielsen, 1971).

Catalysis and Material Science

  • Catalytic Hydrogenation and Alkane Oxidation : Research has demonstrated the catalytic potential of derivatives in the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate, leading to high selectivity and efficiency in the production of 1,4-cyclohexane dimethanol. This showcases the utility of these compounds in catalysis, particularly for sustainable chemical processes (Zhang, Fan, & Li, 2013).

Photophysics and Photostability

  • Photophysical Behavior Analysis : The study of 1'-hydroxy-2'-acetonaphthone, related in structure to 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane, in various solvents revealed its photophysical behavior, including fluorescence properties and solvent effects. This research contributes to understanding the photostability mechanisms of intramolecular hydrogen bond systems, with implications for the design of photostable chemical and material science applications (Catalán & Valle, 1993).

Green Chemistry and Eco-Friendly Synthesis

  • Green Synthesis of Cyclohexene Derivatives : A method using SmCl3 as a catalyst for the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione at high temperatures to produce 1,8-dioxo-octahydroxanthene derivatives highlights the application of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane derivatives in green chemistry. The reaction's efficiency and eco-friendly nature underscore the potential of these compounds in sustainable synthesis practices (Ilangovan, Malayappasamy, Muralidharan, & Maruthamuthu, 2011).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The active development of medicinal chemistry undoubtedly contributes to the future directions of these compounds .

properties

IUPAC Name

(NZ)-N-[(5Z)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDZDUOXAORNG-KZZDLZNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC(=NO)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N/O)/C/C(=N\O)/C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

CAS RN

37110-24-0
Record name NSC107388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 2
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 3
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 4
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 5
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Reactant of Route 6
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.